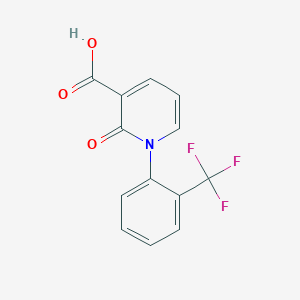
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the dihydropyridine ring adds to its versatility, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable dihydropyridine precursor. One common method involves the use of ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The dihydropyridine ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different biological activity.
2-Oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in metabolic stability and activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-1-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug design and other applications .
特性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
2-oxo-1-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-1-2-6-10(9)17-7-3-4-8(11(17)18)12(19)20/h1-7H,(H,19,20) |
InChIキー |
GTWXPSPVQSMBEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C(C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



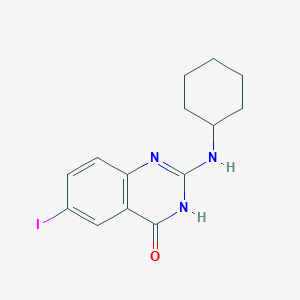
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
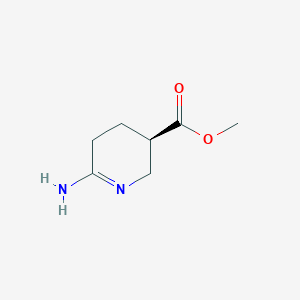
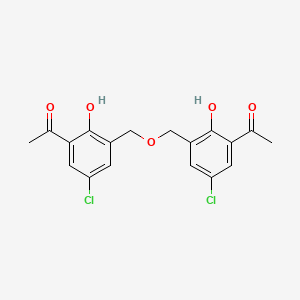
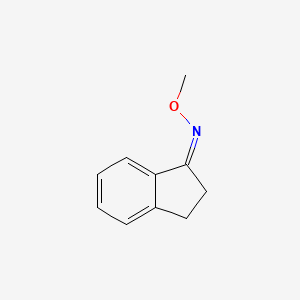
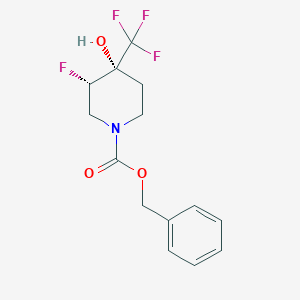
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
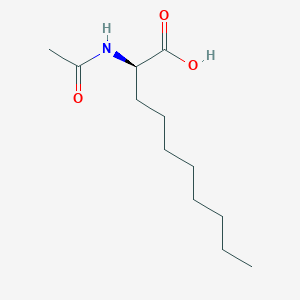
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
